2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine
Overview
Description
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is characterized by the presence of an ethyl group attached to the triazole ring and an ethanamine side chain. It is often used in various scientific research applications due to its unique chemical properties.
Mechanism of Action
Target of Action
Similar 1,2,4-triazole derivatives have been reported to show promising activity against cancer cell lines . The specific targets of these compounds could be various proteins or enzymes involved in cell proliferation and survival.
Mode of Action
It’s known that 1,2,4-triazole derivatives can form hydrogen bonds with different targets, which leads to the improvement of pharmacokinetics, pharmacological, and toxicological properties of compounds .
Biochemical Pathways
Similar compounds have been studied for their potential inhibitory effects on the aromatase enzyme, which plays a crucial role in the biosynthesis of estrogens .
Pharmacokinetics
The presence of the 1,2,4-triazole ring in the structure of this compound suggests that it may have favorable pharmacokinetic properties, as this moiety is known to form hydrogen bonds with different targets, improving the bioavailability of the compound .
Result of Action
Similar 1,2,4-triazole derivatives have shown promising cytotoxic activity against certain cancer cell lines .
Biochemical Analysis
Biochemical Properties
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. The triazole ring in its structure allows it to act as a hydrogen bond acceptor and donor, facilitating interactions with active sites of enzymes and receptors. This compound has been shown to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. Additionally, this compound can form complexes with metal ions, further influencing its biochemical activity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound can modulate the activity of kinases and phosphatases, leading to alterations in phosphorylation states of key signaling proteins. Additionally, this compound has been reported to affect the expression of genes involved in oxidative stress response and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation. For example, this compound has been shown to inhibit the activity of certain proteases by binding to their active sites. Additionally, this compound can influence gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
The stability and degradation of this compound in laboratory settings are crucial for understanding its long-term effects on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time. Prolonged exposure to light and heat can lead to its breakdown. In vitro and in vivo studies have demonstrated that this compound can have sustained effects on cellular processes, including prolonged activation of signaling pathways and gene expression changes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have minimal toxic effects and can modulate specific biochemical pathways. At higher doses, it can induce adverse effects such as oxidative stress, inflammation, and cellular toxicity. Threshold effects have been observed, where the compound’s impact on cellular processes becomes significant only above a certain concentration .
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors. It is metabolized primarily by cytochrome P450 enzymes, leading to the formation of metabolites that can further participate in biochemical reactions. This compound can also influence metabolic flux and alter the levels of specific metabolites, impacting overall cellular metabolism .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound can be actively transported across cell membranes and distributed to various cellular compartments. Its localization and accumulation within cells can affect its biochemical activity and interactions with other biomolecules .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. It has been observed to localize to the cytoplasm, nucleus, and mitochondria, where it can interact with various biomolecules and participate in biochemical reactions. Post-translational modifications and targeting signals play a role in directing this compound to specific cellular compartments .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine typically involves the reaction of 4-ethyl-1,2,4-triazole with ethylamine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst may be used to facilitate the reaction. The reaction mixture is heated to a specific temperature to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The raw materials are mixed in large reactors, and the reaction conditions are optimized to maximize yield and purity. The product is then purified using techniques such as crystallization, distillation, or chromatography to remove any impurities.
Chemical Reactions Analysis
Types of Reactions
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The ethanamine side chain can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives of the original compound.
Scientific Research Applications
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Pyridin-3-yl-1H-1,2,4-triazol-5-yl)ethanamine
- 1-(4-Isopropyl-4H-1,2,4-triazol-3-yl)ethanamine
- 1-[4-(2-Methoxyethyl)-4H-1,2,4-triazol-3-yl]ethanamine
Uniqueness
2-(4-Ethyl-4H-1,2,4-triazol-3-yl)ethanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Properties
IUPAC Name |
2-(4-ethyl-1,2,4-triazol-3-yl)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N4/c1-2-10-5-8-9-6(10)3-4-7/h5H,2-4,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DWLZOAQNIPAAFO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NN=C1CCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
140.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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